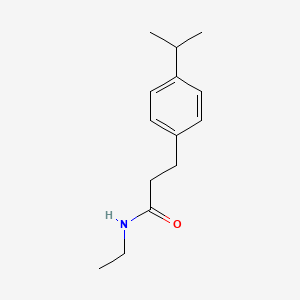![molecular formula C16H18N2O4S B4441109 N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441109.png)
N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. MMB belongs to the class of sulfonylurea compounds that are known to have hypoglycemic effects and are used in the treatment of type 2 diabetes. MMB has been found to exhibit potent antitumor activity, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been found to exhibit potent antitumor activity in various cancer cell lines such as breast, prostate, and lung cancer. It has been shown to induce apoptosis and inhibit cell proliferation through the downregulation of the PI3K/Akt/mTOR signaling pathway. N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream targets such as p70S6K and 4EBP1. This results in the inhibition of protein synthesis and cell proliferation, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been found to have hypoglycemic effects in animal models of type 2 diabetes. It has been shown to increase insulin secretion and improve glucose tolerance. N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is its potent antitumor activity, making it a promising candidate for cancer therapy. N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been found to enhance the efficacy of chemotherapy drugs, which could potentially reduce the dosage and side effects of these drugs. However, one limitation of N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is its relatively low solubility in water, which could limit its application in certain experiments.
Direcciones Futuras
For the research on N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide include exploring its potential as a therapeutic agent for cancer and diabetes. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. The development of more efficient synthesis methods and the exploration of its potential as a drug delivery system are also potential areas of future research.
Propiedades
IUPAC Name |
3-(methanesulfonamido)-N-(2-methoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-8-9-12(10-14(11)18-23(3,20)21)16(19)17-13-6-4-5-7-15(13)22-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFARMGXBJBYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
![3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4441045.png)

![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4441064.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441074.png)

![N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441083.png)

![methyl 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441096.png)
![N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441101.png)
amino]methyl}benzoic acid](/img/structure/B4441131.png)